5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
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Overview
Description
5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a chemical compound that belongs to the class of diazepines. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. The presence of the chlorodifluoromethyl group adds unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves the introduction of the chlorodifluoromethyl group into the diazepine ring. One common method is the reaction of diazepine precursors with chlorodifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can undergo various chemical reactions, including:
Substitution Reactions: The chlorodifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The diazepine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. For example, the use of triphenylphosphine in combination with (chlorodifluoromethyl)trimethylsilane can lead to the formation of gem-difluoroolefins .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets. The chlorodifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (Bromodifluoromethyl)trimethylsilane
- (Trifluoromethyl)trimethylsilane
- 1,1-Difluoroalkenes
Uniqueness
5-(Chlorodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical properties. This group can enhance the compound’s reactivity and binding affinity compared to similar compounds .
Properties
IUPAC Name |
7-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2/c7-6(8,9)5-1-2-10-3-4-11-5/h1-2,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQARVPMEYOZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC=C(N1)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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